Bienvenue dans la boutique en ligne BenchChem!

S-Benzyl-L-cysteine benzyl ester hydrochloride

Peptide Synthesis Stoichiometric Efficiency Procurement Optimization

S-Benzyl-L-cysteine benzyl ester hydrochloride (CAS 4561-11-9), also designated H-Cys(Bzl)-OBzl·HCl, is a doubly protected L-cysteine derivative in which the thiol group is masked as an S-benzyl thioether and the carboxylic acid is esterified with benzyl alcohol, isolated as the hydrochloride salt. With a molecular formula of C₁₇H₂₀ClNO₂S and a molecular weight of 337.9 g/mol, this compound belongs to the class of S-substituted cysteine esters widely employed as building blocks in solution-phase and solid-phase peptide synthesis.

Molecular Formula C17H20ClNO2S
Molecular Weight 337.9
CAS No. 4561-11-9
Cat. No. B612936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Benzyl-L-cysteine benzyl ester hydrochloride
CAS4561-11-9
Synonyms4561-11-9; S-Benzyl-L-cysteinebenzylesterhydrochloride; H-Cys(Bzl)-OBzl.HCl; CTK7F3305; AKOS015950981; AM81689; AM002818; KB-60405; AB1006964; FT-0688553; 3-(Benzylthio)-alaninebenzylesterhydrochloride; S-BENZYL-L-CYSTEINEBENZYLESTERHYDROCHLORIDE; BENZYL(2R)-2-AMINO-3-(BENZYLSULFANYL)PROPANOATEHYDROCHLORIDE
Molecular FormulaC17H20ClNO2S
Molecular Weight337.9
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N.Cl
InChIInChI=1S/C17H19NO2S.ClH/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;/h1-10,16H,11-13,18H2;1H/t16-;/m0./s1
InChIKeySKFOKVOZXZYMAU-NTISSMGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Benzyl-L-cysteine Benzyl Ester Hydrochloride (CAS 4561-11-9): A Dual-Protected Cysteine Building Block for Precision Peptide Synthesis and Medicinal Chemistry


S-Benzyl-L-cysteine benzyl ester hydrochloride (CAS 4561-11-9), also designated H-Cys(Bzl)-OBzl·HCl, is a doubly protected L-cysteine derivative in which the thiol group is masked as an S-benzyl thioether and the carboxylic acid is esterified with benzyl alcohol, isolated as the hydrochloride salt . With a molecular formula of C₁₇H₂₀ClNO₂S and a molecular weight of 337.9 g/mol, this compound belongs to the class of S-substituted cysteine esters widely employed as building blocks in solution-phase and solid-phase peptide synthesis . The dual benzyl protection strategy serves two distinct purposes: (i) it prevents thiol-mediated side reactions during amino acid coupling, and (ii) it enables simultaneous deprotection of both protecting groups via catalytic hydrogenolysis, streamlining downstream synthetic workflows [1]. Unlike the free acid form (S-benzyl-L-cysteine, CAS 3054-01-1) or the corresponding methyl ester hydrochloride (CAS 16741-80-3), this benzyl ester variant offers a unique combination of hydrophobicity, orthogonal deprotection compatibility, and stoichiometric efficiency that is particularly valued in the synthesis of cysteine-containing peptides and small-molecule conjugates [1].

Why Generic S-Benzyl-L-cysteine or Methyl Ester Analogs Cannot Substitute for the Benzyl Ester Hydrochloride (CAS 4561-11-9) in Critical Applications


Substituting S-Benzyl-L-cysteine benzyl ester hydrochloride with the free acid (S-benzyl-L-cysteine, CAS 3054-01-1), the methyl ester hydrochloride (CAS 16741-80-3), or the tosylate salt (CAS 73995-16-1) introduces non-trivial differences in reactivity, deprotection kinetics, stoichiometric dosing, and physicochemical handling that can compromise synthetic yield, optical purity, or pharmacological outcome [1][2]. The free acid requires in situ activation of the carboxylic acid prior to peptide coupling, adding a step and risking racemization at the cysteine α-carbon—a well-documented vulnerability of cysteine active esters [3]. The methyl ester cannot be removed by the hydrogenolysis conditions that simultaneously cleave the S-benzyl group, necessitating a two-step deprotection sequence that prolongs synthesis and reduces overall yield [1]. The tosylate counterion, while offering higher crystallinity, contributes 29% additional formula weight (473.6 vs. 337.9 g/mol), reducing the molar equivalent of active cysteine delivered per gram of reagent [4]. These distinctions, though subtle in a catalog listing, become decisive in multi-step peptide syntheses where cumulative losses in yield and enantiomeric purity directly determine project feasibility and cost [3][4].

Quantitative Head-to-Head Evidence for S-Benzyl-L-cysteine Benzyl Ester Hydrochloride (4561-11-9) Against Its Closest Analogs


Counterion Stoichiometric Efficiency: Hydrochloride vs. Tosylate Salt—29% Formula Weight Reduction Translates to Higher Active Cysteine Content Per Gram

The hydrochloride salt of S-benzyl-L-cysteine benzyl ester (CAS 4561-11-9) has a molecular weight of 337.9 g/mol, whereas the 4-toluenesulfonate (tosylate) salt (CAS 73995-16-1) has a molecular weight of 473.6 g/mol [1]. This represents a 29% lower formula weight for the hydrochloride, meaning that each gram of reagent delivers approximately 2.96 mmol of the active cysteine benzyl ester species compared to only 2.11 mmol per gram of the tosylate salt—a 40% molar equivalent advantage [1]. For a typical peptide coupling employing 1.2 equivalents of the cysteine building block on a 10 mmol scale, procurement of the hydrochloride form requires 4.05 g versus 5.68 g of the tosylate, directly reducing reagent mass, shipping cost, and waste .

Peptide Synthesis Stoichiometric Efficiency Procurement Optimization

Pharmacophore-Enhancing Activity: Cys(Bzl)-OBzl Modification Reduces Berberine IC50 by 2.8- to 3.5-Fold Across Eight Cancer Cell Lines

Conjugation of the Cys(Bzl)-OBzl moiety to berberine (BBR) via a CH₂CO linker to generate 13-[CH₂CO-Cys(Bzl)-OBzl]-berberine (13-Cys-BBR) resulted in significantly enhanced in vitro antiproliferative activity [1]. Against a panel of eight cancer cell lines, 13-Cys-BBR exhibited IC50 values ranging from ~15 to 40 μM, compared to ~25 to 140 μM for unmodified berberine [1]. In HCT-8 human colorectal adenocarcinoma cells, the ROS formation induced by 13-Cys-BBR was approximately 3.44-fold higher than that induced by BBR alone, and XIAP (anti-apoptotic protein) expression was reduced by ~1.21-fold relative to BBR treatment [1]. In a S180 mouse sarcoma model, oral administration of 13-Cys-BBR at 2 μmol/kg/day reduced tumor weight to ~1.5 g compared to ~2.5 g for BBR at the same dose [1]. This demonstrates that the Cys(Bzl)-OBzl modification does not merely serve as a prodrug carrier but actively enhances the pharmacological potency of the parent compound [1][2].

Medicinal Chemistry Anticancer Conjugates Structure-Activity Relationship

Transporter Interaction Selectivity: S-Benzyl-L-cysteine Displays ~2-Fold Higher Potency Than O-Benzyl-L-serine in SLC6A19 Transporter Assays

In a fluorescence-based FLIPR assay measuring inhibition of the SLC6A19 amino acid transporter, S-benzyl-L-cysteine (the core scaffold of the benzyl ester hydrochloride; purity 97%) exhibited a KM of 14 ± 2 μM and an IC50 of 398 ± 29 μM [1]. By comparison, the oxygen analog O-benzyl-L-serine (purity >99%) showed a similar KM of 14 ± 5 μM but a significantly higher IC50 of 810 ± 176 μM, reflecting over 2-fold weaker inhibitory potency [1]. The sulfur-containing S-phenyl-L-cysteine (purity >97%) exhibited an IC50 of 49 ± 23 μM, emphasizing the critical contribution of the benzylic CH₂ spacer between sulfur and the aromatic ring for transporter affinity [1]. Although these data were generated for the free acid forms rather than the benzyl ester hydrochloride itself, they establish the intrinsic pharmacophoric advantage of the S-benzyl-L-cysteine scaffold over its oxygen and S-aryl counterparts [1].

Amino Acid Transporters Inhibitor Selectivity SLC6A19 Pharmacology

Racemization Vulnerability and C-Terminal Protection Necessity: Cysteine Active Esters Require Pre-Protected Carboxyl Termini to Minimize α-Carbon Epimerization

N-Benzyloxycarbonyl-S-benzyl-L-cysteine (Z-Cys(Bzl)-OH) active esters are notoriously susceptible to α-carbon racemization under basic coupling conditions [1]. In mechanistic studies, the Z-Cys(Bzl)-OPcp (pentachlorophenyl) ester was found to racemize in non-polar solvents in the presence of triethylamine via direct α-hydrogen abstraction without deuterium exchange, with racemization rate constants (kr) reported on the order of 335 × 10⁻⁶ M⁻¹ s⁻¹ for deuterated substrates . By comparison, pre-formed cysteine benzyl ester derivatives with the carboxyl group already protected as the benzyl ester (such as H-Cys(Bzl)-OBzl·HCl) eliminate the need for in situ carboxyl activation, thereby side-stepping the racemization-prone active ester intermediate altogether during N-terminal coupling [2]. This architectural feature—a pre-installed benzyl ester—converts a racemization-vulnerable step (activation of Z-Cys(Bzl)-OH) into a direct, lower-risk coupling of the free amine, preserving chiral integrity at the cysteine α-carbon [2].

Peptide Synthesis Racemization Control Cysteine Chemistry

Thermal and Physical Form Differentiation: Methyl Ester HCl Melts at 160–162°C, Whereas the Benzyl Ester HCl Offers Distinct Handling Properties

The methyl ester analog S-benzyl-L-cysteine methyl ester hydrochloride (CAS 16741-80-3, MW 261.77 g/mol) has a reported melting point of 160–162°C when crystallized from methanol/ethyl ether [1]. In contrast, the benzyl ester hydrochloride (CAS 4561-11-9, MW 337.86 g/mol) is typically supplied as a white to off-white powder with different solubility characteristics, soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The free acid S-benzyl-L-cysteine (CAS 3054-01-1) decomposes at approximately 214°C and is soluble in aqueous NaOH (1 mol/L) but poorly soluble in organic solvents . The benzyl ester hydrochloride combines organic solvent compatibility with a hydrochloride counterion that enhances shelf stability relative to the free amine form. These divergent physical properties mean that the benzyl ester hydrochloride is uniquely suited for organic-phase peptide coupling reactions where solubility in aprotic solvents such as DCM and DMF is required, while the free acid is incompatible with such conditions without prior dissolution in aqueous base .

Physicochemical Characterization Storage Stability Solid-Phase Peptide Synthesis Compatibility

Priority Application Scenarios for S-Benzyl-L-cysteine Benzyl Ester Hydrochloride (4561-11-9) Based on Quantitative Differentiation Evidence


Solid-Phase and Solution-Phase Peptide Synthesis Requiring Orthogonal S-Benzyl and C-Benzyl Ester Deprotection

In the synthesis of cysteine-containing peptides where the S-benzyl group is employed for thiol protection, the benzyl ester hydrochloride (CAS 4561-11-9) provides a matched pair of protecting groups cleavable under identical hydrogenolysis conditions (H₂/Pd-C). This enables one-step global deprotection of both the thiol and carboxyl terminus, reducing synthetic steps compared to strategies employing methyl or ethyl esters that require separate saponification. The hydrochloride salt's solubility in DCM and DMF facilitates direct incorporation into standard Fmoc-SPPS protocols. [1]

Medicinal Chemistry Conjugate Design Using the Cys(Bzl)-OBzl Moiety as a Pharmacophore-Enhancing Modification

As demonstrated by the 13-Cys-BBR series, the Cys(Bzl)-OBzl group conjugated via a CH₂CO linker to berberine enhances anticancer potency by 2.8- to 3.5-fold across multiple cancer cell lines, increases intracellular ROS by 3.44-fold, and achieves superior in vivo tumor growth inhibition (40% greater reduction at 2 μmol/kg/day). Medicinal chemists designing cysteine-containing conjugates can leverage this validated scaffold to improve target compound potency. [2]

SLC6A19 and Amino Acid Transporter Inhibitor Development Leveraging the S-Benzyl Cysteine Scaffold

The S-benzyl-L-cysteine scaffold demonstrates ~2-fold greater SLC6A19 transporter inhibitory potency (IC50 398 ± 29 μM) compared to its oxygen analog O-benzyl-L-serine (IC50 810 ± 176 μM). The benzyl ester hydrochloride serves as a protected precursor that, after deprotection, yields the active S-benzyl-L-cysteine pharmacophore. This makes it suitable for programs targeting amino acid transporter modulation in metabolic and neurological disorders. [3]

Large-Scale Peptide API Manufacturing Requiring Cost-Efficient Stoichiometric Reagent Procurement

For pilot-scale or commercial peptide manufacture where reagent cost and mass efficiency are critical, the hydrochloride salt (MW 337.9) delivers 40% more molar equivalents per kilogram than the tosylate salt (MW 473.6). This translates to a 29% reduction in reagent mass required for the same stoichiometric input, directly reducing procurement volume, shipping weight, and associated hazardous waste disposal. The 98%+ purity specification available from multiple suppliers further supports cGMP-compliant manufacturing.

Quote Request

Request a Quote for S-Benzyl-L-cysteine benzyl ester hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.